2-{[(4-Cyclohexylphenyl)amino]methyl}phenol
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Description
Scientific Research Applications
Catalytic Activities in Organic Synthesis :
- The aminoalcohol phenol derivatives, such as 2,4-di-tert-butyl-6-(((2-hydroxy-2-phenylethyl)amino)methyl)phenol (H2L), have been synthesized and utilized as tridentate ligands for cis-dioxomolybdenum(VI)(L) complexes. These complexes demonstrate catalytic activity in the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide, using tert-butyl hydroperoxide as the oxidant (Hossain et al., 2017).
Synthesis of Schiff Base Complexes :
- Schiff base compounds, which include 2-{[(4-hydroxyphenyl)amino]methyl}phenol, have been synthesized and characterized. These compounds show broad-spectrum antimicrobial activities and significant inhibition of enzymes like α-amylase and α-glucosidase. They also demonstrate potential as anticancer agents through interaction studies with human DNA (Rafique et al., 2022).
Corrosion Inhibition :
- Derivatives of 2-{[(4-hydroxyphenyl)amino]methyl}phenol have been synthesized and shown to have effective corrosion inhibition performances on mild steel in acidic environments. The protective films formed by these compounds on the steel surface depend on their substituent groups (Boughoues et al., 2020).
Fluorescence Detection :
- Compounds such as 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol demonstrate aggregation-induced emission (AIE) characteristics. They have been utilized for fluorescence turn-on detection of cysteine over other amino acids, showing potential in biochemical sensing applications (Liu et al., 2015).
Synthesis of Dinuclear Complexes :
- Studies involving the synthesis of dinuclear complexes using phenol-based ligands, such as those derived from 2-{[(2-hydroxyphenyl)amino]methyl}phenol, have been conducted. These complexes exhibit unique structural characteristics and could have potential applications in materials science (Uozumi et al., 1998).
Properties
IUPAC Name |
2-[(4-cyclohexylanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19-9-5-4-8-17(19)14-20-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h4-5,8-13,15,20-21H,1-3,6-7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLXMQGMWDRSEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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